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Compound of Interest

Compound Name: 3Alaph-Tigloyloxypterokaurene L3

Cat. No.: B12442409

In-Depth Technical Guide: 3a-
Tigloyloxypterokaurene L3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and experimental
protocols for the ent-kaurane diterpenoid, 3a-tigloyloxypterokaurene L3. The information
presented is collated from the primary literature describing its isolation and characterization.

Core Spectroscopic Data

3a-Tigloyloxypterokaurene L3 was first isolated from the ethanol extract of Wedelia trilobata.[1]
[2][3] Its structure was elucidated through extensive spectroscopic analysis.

Mass Spectrometry (MS) Data

The molecular formula of 3a-tigloyloxypterokaurene L3 was established as C2sH360s through
High-Resolution Electrospray lonization Mass Spectrometry (HREIMS).
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Mass-to-Charge Ratio

lon Type
(m/z) o
416.2554 (Calculated:

[M]* HREIMS
416.2563)

[M+Na]* 439 ESIMS

Table 1: Mass Spectrometry
Data for 30-

Tigloyloxypterokaurene L3.

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups within the molecule.

Wavenumber (cm~?) Functional Group
3513 Hydroxyl (-OH)
1701 Carbonyl (C=0)
1652 Double Bond (C=C)

Table 2: Key IR Absorption Bands for 3a-
Tigloyloxypterokaurene L3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra were pivotal in determining the detailed structure of 3a-
tigloyloxypterokaurene L3. The presence of a tigloyloxy group was indicated by a downfield
olefinic proton at dH 6.86 (br. g, J = 7.1 Hz) and two methyl signals at 8H 1.77 (br.d, J=7.1
Hz) and 1.82 (br. s) in the *H NMR spectrum.
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Carbon No. 13C NMR (dc¢) 'H NMR (6H, mult., J in Hz)
1 39.5 1.35, m; 1.80, m
2 18.5 1.65, m;1.75 m
3 80.5 4.85,dd,J=115,4.5
4 38.8 -

5 55.8 1.15,d,J=105
6 21.5 1.50, m; 1.60, m
7 41.3 1.45, m; 1.55; m
8 42.3 -

9 52.5 1.65, m

10 39.58 -

11 18.8 1.40, m; 1.50, m
12 335 1.60, m; 1.70, m
13 41.3 2.77,br.s

14 38.1 1.75, m; 1.95, m
15 48.5 2.05, m; 2.15, m
16 158.6 -

17 103.5 4.80, s; 4.90, s

18 28.5 1.25,s

19 177.2 -

20 15.5 0.95, s

1 167.5 -

2' 128.5 -

3 138.5 6.86,br.q,J=7.1
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4' 14.5 1.82,br. s

5' 125 1.77,br.d,J=7.1

Table 3: *H and 3C NMR
Spectroscopic Data for 3a-
Tigloyloxypterokaurene L3 (in
CDCIs). Data interpreted from

published sources.[3]

Experimental Protocols

The structural elucidation of 3a-Tigloyloxypterokaurene L3 involved a standard phytochemical
workflow, including extraction, chromatographic separation, and spectroscopic analysis.

Isolation Protocol

The compound was isolated from the ethanol extract of the plant Wedelia trilobata.[2] The
general procedure for isolating diterpenoids from plant material is as follows:
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Figure 1: General workflow for the isolation of 3a-Tigloyloxypterokaurene L3.

Spectroscopic Analysis

The pure isolate was subjected to a suite of spectroscopic techniques to determine its
structure.
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 NMR Spectroscopy: tH, 13C, and 2D NMR (COSY, HSQC, HMBC) experiments were
performed to establish the carbon skeleton and the precise placement of functional groups.

e Mass Spectrometry: High-resolution mass spectrometry (HREIMS) was used to determine
the exact molecular weight and elemental composition.

 Infrared Spectroscopy: IR spectroscopy was used to identify key functional groups such as
hydroxyl, carbonyl, and olefinic moieties.

o Optical Rotation: The specific rotation was measured to determine the stereochemical nature
of the molecule. For 3a-Tigloyloxypterokaurene L3, the specific rotation was recorded as
[a]D1° -72.9 (c 0.24, CHCI3).

Logical Relationships in Structure Elucidation

The final structure was confirmed by correlating data from various 2D NMR experiments.

1D NMR

1H NMR 13C NMR
(Proton Signals) (Carbon Skeleton)

COSY HMBC
(H-H Correlations) (Long-Range H-C Correlations)

Click to download full resolution via product page

Figure 2: Correlation of spectroscopic data for structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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